4-[[4-(1,2,3,6-Tetrahydropyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid
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Overview
Description
4-[[4-(1,2,3,6-Tetrahydropyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid is a complex organic compound that features a tetrahydropyridine ring, a thiadiazole ring, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(1,2,3,6-Tetrahydropyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid typically involves multiple steps, including the formation of the tetrahydropyridine and thiadiazole rings, followed by their coupling and subsequent attachment of the butanoic acid group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-[[4-(1,2,3,6-Tetrahydropyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
4-[[4-(1,2,3,6-Tetrahydropyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-[[4-(1,2,3,6-Tetrahydropyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid: Shares the tetrahydropyridine ring but differs in other functional groups.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Another compound with a tetrahydropyridine ring, used in different chemical contexts.
Uniqueness
4-[[4-(1,2,3,6-Tetrahydropyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid is unique due to its combination of a tetrahydropyridine ring, a thiadiazole ring, and a butanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C11H15N3O3S |
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Molecular Weight |
269.32 g/mol |
IUPAC Name |
4-[[4-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid |
InChI |
InChI=1S/C11H15N3O3S/c15-9(16)4-2-6-17-11-10(13-18-14-11)8-3-1-5-12-7-8/h3,12H,1-2,4-7H2,(H,15,16) |
InChI Key |
RKGXKTFPJTWKBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(=C1)C2=NSN=C2OCCCC(=O)O |
Origin of Product |
United States |
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